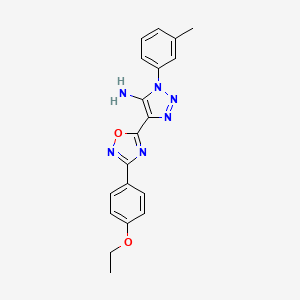

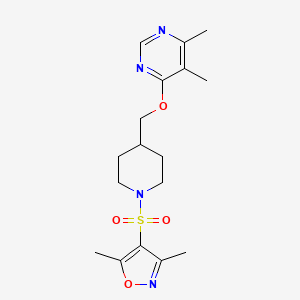

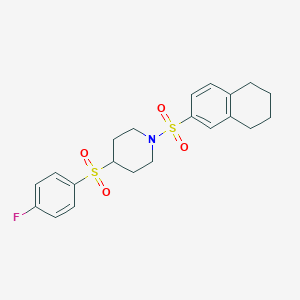

![molecular formula C14H10BrNS2 B2877465 2-(Benzylthio)-5-bromobenzo[d]thiazole CAS No. 1788589-73-0](/img/structure/B2877465.png)

2-(Benzylthio)-5-bromobenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . Alkylated, benzylated, and bromoalkylated benzimidazole-thione that intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole were synthesized .Molecular Structure Analysis

The benzothiazole core is rarely found in nature, thus most of the known derivatives have been prepared by chemical synthesis . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives have been synthesized and investigated for their potential anticancer properties. For instance, new benzothiazole acylhydrazones were developed and evaluated for their probable anticancer activity against various cancer cell lines, such as glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells. These studies highlight the modulation of antitumor properties through various substitutions on the benzothiazole scaffold, underscoring the chemical versatility and therapeutic potential of these compounds (Osmaniye et al., 2018).

Synthesis and Catalysis

Benzothiazole derivatives have also been employed in the synthesis of complex molecules and catalysis. For example, the reaction of benzothiazole with benzyl bromide under solventless conditions led to the formation of N-benzylbenzothiazolium bromide, a precursor for heterocyclic carbene complexes. These complexes have shown promising catalytic activities toward Mizoroki-Heck coupling reactions, demonstrating the utility of benzothiazole derivatives in facilitating organic transformations (Yen et al., 2006).

Antimicrobial and Antibacterial Activities

Research on benzothiazole derivatives has extended into the development of new antimicrobial and antibacterial agents. Novel analogs of benzothiazole have been synthesized and shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These studies not only expand the understanding of the antimicrobial potential of benzothiazole derivatives but also contribute to the search for new therapeutic options for infectious diseases (Palkar et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-(Benzylthio)-5-bromobenzo[d]thiazole are a group of phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp . These fungi are responsible for various plant diseases, leading to significant agricultural losses.

Result of Action

The result of the action of this compound is the inhibition of the growth of certain resistant molds, such as Aspergillus fumigatus and Aspergillus ustus . This makes the compound a potential candidate for the control of these molds, which have a negative impact on food production.

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Biochemical Analysis

Biochemical Properties

2-(Benzylthio)-5-bromobenzo[d]thiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have significant antifungal properties, suggesting that it may interact with enzymes and proteins involved in fungal growth and reproduction

Cellular Effects

The effects of this compound on cells are largely dependent on the type of cell and the cellular processes involved. It has been reported to inhibit the growth of certain types of fungi, indicating that it may influence cell function and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

2-benzylsulfanyl-5-bromo-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNS2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPXKMXWEMMSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(S2)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

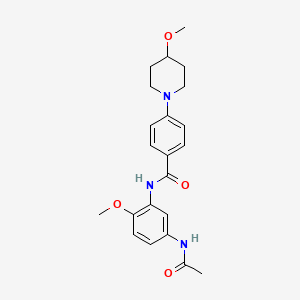

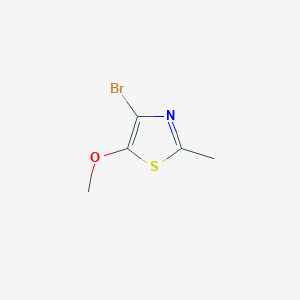

![2-(1,2-Benzoxazol-3-yl)-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2877392.png)

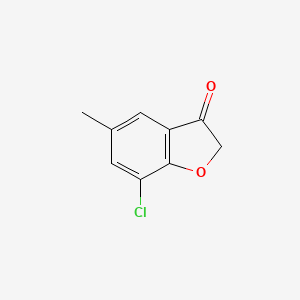

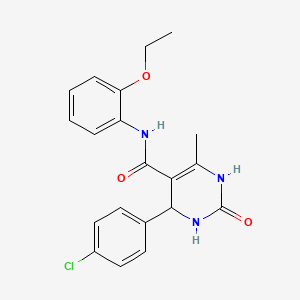

![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)

![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)

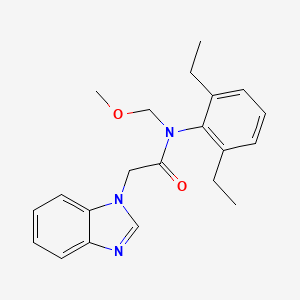

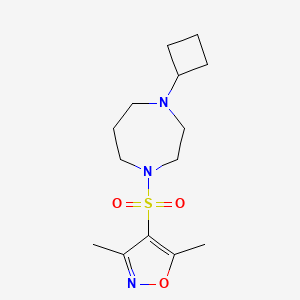

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)